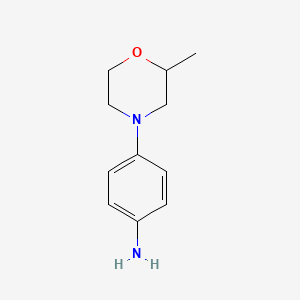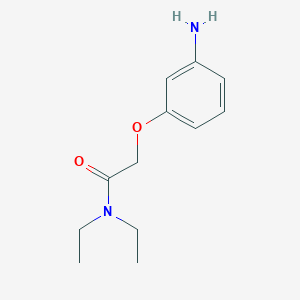![molecular formula C12H16N2O2 B3306204 N-[3-(氨基甲基)苯基]恶唑烷-2-甲酰胺 CAS No. 926231-30-3](/img/structure/B3306204.png)
N-[3-(氨基甲基)苯基]恶唑烷-2-甲酰胺
描述
科学研究应用
激酶抑制剂和抗癌活性:N-取代的甲酰胺已被确认为某些激酶的有效且选择性抑制剂。例如,取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺是有效的 Met 激酶抑制剂。其中一种化合物在胃癌模型中显示出肿瘤停滞,并已进入临床试验 (施罗德等,2009)。此外,一系列官能化的氨基酸衍生物,包括 N-取代的甲酰胺,已显示出对各种人类癌细胞系的细胞毒性,表明在抗癌治疗中的潜在应用 (库马尔等,2009)。
抗菌和抗微生物活性:某些 N-取代的甲酰胺已表现出显着的抗心律失常活性和低毒性。这表明在抗菌应用中具有潜力 (黄等,2018)。另一项关于 3-氨基-N-苯基-1H-吲唑-1-甲酰胺的研究报道了对各种人类癌细胞系具有显着的抗增殖活性,并且发现这些化合物还可以阻断细胞周期的 G0-G1 期,表明具有作为抗菌剂的潜力 (拉法等,2009)。
结构研究和 SAR(构效关系):已对各种 N-取代的甲酰胺进行了广泛的结构表征,以了解它们的分子相互作用和作为 MAO 抑制剂的潜力。这包括对 N-苯基-4-氧代-4H-2-色酮甲酰胺及其结构表征的研究,提供了对其相互作用机制和潜在药物应用的见解 (戈麦斯等,2013)。
亲电胺化应用:N-甲酰胺咪唑烷,包括与 N-[3-(氨基甲基)苯基]恶唑烷-2-甲酰胺相关的化合物,已被用于碳负离子的亲电胺化。该过程在有机合成和新型药物的开发中很重要 (阿姆斯特朗等,2000)。
钒-蛋白质相互作用:已经对具有酰胺配体的钒络合物进行了研究,包括 N-[3-(氨基甲基)苯基]恶唑烷-2-甲酰胺衍生物。这些研究对于理解钒-蛋白质相互作用至关重要,在生物无机化学和治疗应用中具有潜在意义 (克里米达斯等,1996)。
属性
IUPAC Name |
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAABQZDSQPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)
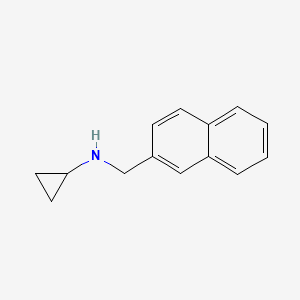
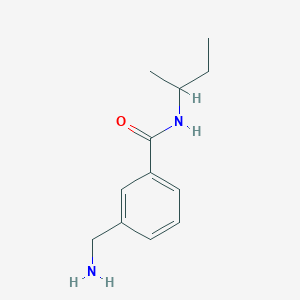
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)
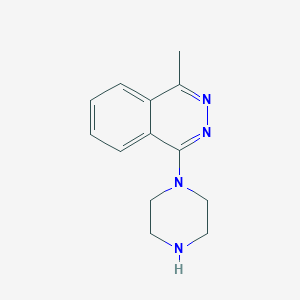
![N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3306211.png)
